2-methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-1,3-benzodiazole
Description
2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a 1,3-benzodiazole core substituted with a methyl group at position 2 and a 2,3,5,6-tetramethylbenzenesulfonyl group at position 1. The tetramethylbenzenesulfonyl moiety introduces significant steric bulk and electron-donating methyl groups, which distinguish it from other benzimidazole derivatives.
Properties
Molecular Formula |
C18H20N2O2S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C18H20N2O2S/c1-11-10-12(2)14(4)18(13(11)3)23(21,22)20-15(5)19-16-8-6-7-9-17(16)20/h6-10H,1-5H3 |
InChI Key |
BLCBPBCJOORTOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
- Reactants :
- Conditions :
- Work-Up :
Sulfonylation with 2,3,5,6-Tetramethylbenzenesulfonyl Chloride
The 1-position of 2-methylbenzimidazole undergoes sulfonylation using 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions.
Standard Procedure
Alternative and Optimized Methods
One-Pot Synthesis
A sequential protocol combines cyclocondensation and sulfonylation without isolating intermediates:
Microwave-Assisted Sulfonylation
Microwave irradiation (100°C, 30 min) enhances reaction efficiency:
Yield : 80–85%.
Characterization and Analytical Data
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodiazoles with various functional groups.
Scientific Research Applications
2-methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. The benzodiazole core can intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural and Substituent Analysis
The benzimidazole core is a common scaffold in pharmaceuticals due to its resemblance to nucleotides and versatility in substitution . Below is a comparison of key structural features and substituent effects:
Key Observations :
- The target compound’s tetramethylbenzenesulfonyl group increases lipophilicity compared to polar substituents (e.g., phenolic -OH in 1b or triol in 5b), which may enhance membrane permeability but reduce aqueous solubility .
Antimicrobial Activity (MIC Values)
| Compound | S. aureus (mg·mL⁻¹) | E. coli (mg·mL⁻¹) | C. albicans (mg·mL⁻¹) |
|---|---|---|---|
| 1b | <0.3125 | 0.3125 | <0.3125 |
| 5b | 0.156 | 0.3125 | 0.3125 |
Hypothesis for Target Compound :
The bulky tetramethylbenzenesulfonyl group may reduce antimicrobial efficacy compared to 5b due to steric hindrance, but its lipophilicity could improve activity against Gram-negative bacteria with robust outer membranes.
Antioxidant Activity
- 1b and 5b exhibit strong DPPH scavenging and β-carotene bleaching inhibition, attributed to phenolic -OH groups.
Physicochemical Properties
Data Gaps :
- Experimental data on the target compound’s biological activity, solubility, and stability are needed.
- Molecular docking studies (as in ) could predict binding interactions with therapeutic targets.
Biological Activity
2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-1,3-benzodiazole is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural arrangement that may confer specific pharmacological properties. This article explores the biological activity of this compound through a review of existing literature, including case studies and research findings.
Chemical Structure and Properties
The compound is classified under the benzodiazole derivatives, which are known for their diverse biological activities. The presence of the sulfonyl group and the tetramethylbenzene moiety contributes to its unique reactivity and potential therapeutic applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H20N2O2S |
| Molecular Weight | 304.41 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of this compound may involve several mechanisms:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells .
- Cytotoxicity : Studies suggest that benzodiazole derivatives exhibit varying levels of cytotoxicity against different cancer cell lines. The specific cytotoxic profile of this compound needs further exploration but may follow similar trends observed in related compounds .
Case Study: Cytotoxic Effects
A study examined the cytotoxic effects of various benzodiazole derivatives on human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results indicated that certain structural modifications significantly enhanced cytotoxicity. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzodiazole Derivative A | MDA-MB-231 | 10 |
| Benzodiazole Derivative B | HepG2 | 15 |
| 2-Methyl-1-(sulfonyl) | Hypothetical | TBD |
These findings suggest that structural features such as sulfonyl groups may enhance interaction with cellular targets leading to increased cytotoxicity.
Research Findings
Research has indicated several pathways through which benzodiazole derivatives exert their biological effects:
- DNA Binding : Some derivatives have shown a propensity to bind to DNA grooves, leading to oxidative stress and subsequent apoptosis in cancer cells .
- Antimicrobial Activity : Related compounds have demonstrated significant antibacterial properties against strains like Staphylococcus aureus, indicating potential for broader therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
